3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide
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Overview
Description
3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide is a heterocyclic compound that features both a piperazine and an azetidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse functionalization and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including its use in the development of new drugs.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide involves its interaction with specific molecular targets. The piperazine ring can act as a hydrogen bond donor/acceptor, enhancing its binding affinity to receptors. This compound may interact with enzymes or receptors involved in various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Piperazine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
3-(Piperazin-1-yl)-N-propylazetidine-1-carboxamide is unique due to the presence of both piperazine and azetidine rings, which provide a versatile scaffold for functionalization and potential biological activity. Its structural features allow for diverse chemical modifications, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C11H22N4O |
---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
3-piperazin-1-yl-N-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C11H22N4O/c1-2-3-13-11(16)15-8-10(9-15)14-6-4-12-5-7-14/h10,12H,2-9H2,1H3,(H,13,16) |
InChI Key |
HOEIYMUQJWFMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)N1CC(C1)N2CCNCC2 |
Origin of Product |
United States |
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